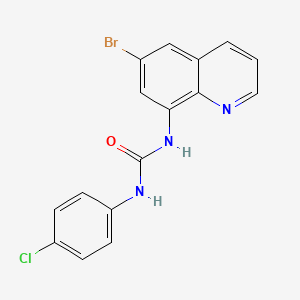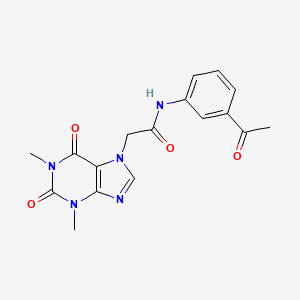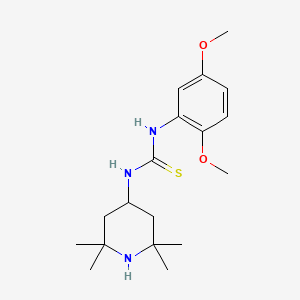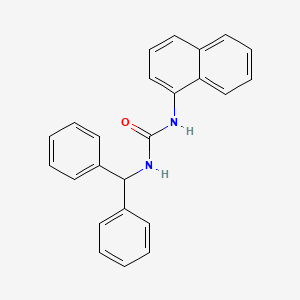
N-(6-bromo-8-quinolinyl)-N'-(4-chlorophenyl)urea
Descripción general
Descripción
N-(6-bromo-8-quinolinyl)-N'-(4-chlorophenyl)urea, commonly known as BQU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQU belongs to the class of quinoline-based ureas and has been shown to possess a range of biological activities that make it a valuable tool for studying various cellular processes.
Mecanismo De Acción
BQU is believed to exert its biological effects by inhibiting the activity of certain enzymes, including protein kinases and phosphatases. These enzymes play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these enzymes, BQU can modulate various cellular processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
BQU has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases, which play a critical role in various cellular processes. BQU has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BQU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, BQU also has some limitations. It is a relatively new compound, and its long-term effects on cellular processes are not well understood. Additionally, BQU may have off-target effects on other enzymes, which could complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BQU. One area of research could be to investigate the long-term effects of BQU on cellular processes. Another area of research could be to investigate the potential therapeutic applications of BQU in various diseases, including cancer and neurodegenerative disorders. Finally, further research could be conducted to identify other enzymes that are targeted by BQU and to investigate their role in various cellular processes.
Aplicaciones Científicas De Investigación
BQU has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities that make it a valuable tool for studying various cellular processes. BQU has been used to study the mechanism of action of various enzymes, including protein kinases and phosphatases. It has also been used to investigate the role of various signaling pathways in cellular processes such as cell proliferation and apoptosis.
Propiedades
IUPAC Name |
1-(6-bromoquinolin-8-yl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O/c17-11-8-10-2-1-7-19-15(10)14(9-11)21-16(22)20-13-5-3-12(18)4-6-13/h1-9H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTOCULHBQIOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)NC(=O)NC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromo-8-quinolinyl)-N'-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3445604.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3445609.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B3445621.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3445622.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3445633.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445637.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl isonicotinate](/img/structure/B3445643.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3445648.png)


![1'-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445655.png)
![1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445668.png)
